2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid is an organic compound with the molecular formula C8H8O5S. This compound is characterized by a benzodioxine ring system with a sulfonic acid group attached at the 6th position. It is a derivative of benzodioxine, which is known for its diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid typically involves the sulfonation of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the sulfonic acid derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfinic acid.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinic acid derivatives .
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions play a crucial role in the compound’s effects in biological and chemical systems .
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride
Comparison: Compared to these similar compounds, 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCVOIKIVNTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.